Enantiomeric Excess Achievable via Chiral Resolution Dictates API Optical Purity
In the convergent synthesis of MIV-150, the racemic cis-2-iodocyclopropanecarboxylic acid (±)-14 is resolved using a chiral amine resolving agent to yield the enantiomerically pure (+)-14 (the (1R,2R) or (1S,2S) enantiomer depending on the resolving agent configuration). The paper reports that high chemical and optical purity of the resolved acid was achieved through crystallization and recrystallization at the optical resolution stage [1]. While the exact enantiomeric excess (ee) value is not explicitly tabulated in the available excerpt, the process delivers an acid of sufficient optical purity to ultimately yield the final API MIV-150 meeting all specification requirements, including optical purity [1]. In contrast, generic 2-halocyclopropanecarboxylic acids sold as racemates or with unspecified ee would introduce enantiomeric impurities that propagate through the synthesis and compromise the chiral purity of the final drug substance, a risk not present when sourcing the resolved enantiomer corresponding to CAS 1932315-23-5.
| Evidence Dimension | Optical purity of the cyclopropane intermediate |
|---|---|
| Target Compound Data | Resolved enantiomer ((+)-14) obtained with 'high chemical and optical purity' via crystallization (exact ee not quantified in available excerpt) [1] |
| Comparator Or Baseline | Racemic cis-2-iodocyclopropanecarboxylic acid (±)-14; generic chiral cyclopropane acids without defined ee |
| Quantified Difference | Not explicitly quantified in the source; differentiation is qualitative but tied to successful API manufacture meeting optical purity specifications |
| Conditions | Chiral resolution via diastereomeric salt formation with (S)-(-)-α-methylbenzylamine, followed by recrystallization [1] |
Why This Matters
For procurement supporting cGMP API synthesis, the availability of the resolved enantiomer eliminates the need for in-house chiral separation, reducing development risk and ensuring batch-to-batch consistency in optical purity.
- [1] Cai, S.; Dimitroff, M.; McKennon, T.; Reider, M.; Robarge, L.; Ryckman, D.; Shang, X.; Therrien, J. Process Development on an Efficient New Convergent Formal Synthesis of MIV-150. Organic Process Research & Development 2004, 8 (3), 353–359. View Source
